Hydroxyaluminum Bis(2-ethylhexanoate)

Description

The exact mass of the compound Hydroxyaluminum Bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydroxyaluminum Bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyaluminum Bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2C8H16O2.Al.H2O/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUJTDLODZCJIO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O[Al]OC(=O)C(CC)CCCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014886 | |

| Record name | Bis(2-ethylhexanoato)hydroxyaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [TCI America MSDS] | |

| Record name | Hydroxyaluminium bis(2-ethylhexanoate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30745-55-2 | |

| Record name | Hydroxyaluminum bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030745552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, bis(2-ethylhexanoato-.kappa.O)hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexanoato)hydroxyaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyaluminium bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxyaluminum Bis(2-ethylhexanoate)

Foreword: Unveiling the Multifaceted Nature of a Key Industrial Compound

Hydroxyaluminum Bis(2-ethylhexanoate), a prominent member of the metal soaps family, stands as a testament to the intricate relationship between molecular structure and macroscopic functionality. Its utility spans a remarkable breadth of applications, from serving as a rheology modifier in complex fluid systems to acting as a critical component in advanced materials and potentially as an adjuvant in immunological formulations. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis, characterization, and underlying scientific principles that govern the behavior of this versatile compound. Our approach eschews rigid templates, opting instead for a narrative that follows the logical progression of scientific inquiry—from creation to characterization and application. We will not only detail the "how" but, more importantly, the "why," providing a self-validating framework for the protocols and analyses presented herein.

Section 1: The Genesis of Hydroxyaluminum Bis(2-ethylhexanoate) - A Synthesis Protocol

The synthesis of Hydroxyaluminum Bis(2-ethylhexanoate) is predicated on a controlled precipitation reaction, a cornerstone of inorganic and materials chemistry. The choice of this method is dictated by the need to produce a basic aluminum salt, where not all acidic protons of the carboxylic acid are replaced by the metal cation, leaving a hydroxyl group coordinated to the aluminum center. This hydroxyl functionality is pivotal to the compound's unique properties.

Causality in Precursor Selection and Reaction Stoichiometry

The synthesis initiates with the saponification of 2-ethylhexanoic acid using a strong base, typically sodium hydroxide, to form the sodium salt of the acid. This step is crucial as it deprotonates the carboxylic acid, rendering it a nucleophile ready to react with the aluminum cation. The subsequent addition of an aluminum salt, such as aluminum chloride, triggers the precipitation of the desired product.

The stoichiometry of the reactants is a critical parameter that dictates the final product. To favor the formation of the bis(2-ethylhexanoate) species with a remaining hydroxyl group, a molar ratio of approximately 2:1 of sodium 2-ethylhexanoate to the aluminum salt is employed. An excess of the aluminum salt could lead to the formation of aluminum tris(2-ethylhexanoate), while an excess of the carboxylate might result in incomplete reaction or the formation of complex mixtures.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system, with checkpoints and expected observations that ensure the successful synthesis of Hydroxyaluminum Bis(2-ethylhexanoate).

Materials:

-

2-Ethylhexanoic acid (≥99%)

-

Sodium hydroxide (pellets, ≥97%)

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O, ≥99%)

-

Deionized water

-

Ethanol (95%)

-

Acetone (reagent grade)

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Dropping funnel

-

Büchner funnel and vacuum flask

-

Drying oven

-

pH meter

Step-by-Step Methodology:

-

Saponification:

-

Prepare a solution of sodium hydroxide in deionized water (e.g., 1 M). The concentration should be accurately known.

-

In the jacketed reactor, dissolve a calculated amount of 2-ethylhexanoic acid in ethanol. The use of ethanol as a co-solvent aids in the dissolution of the organic acid and facilitates a more homogeneous reaction.

-

With vigorous stirring, slowly add the sodium hydroxide solution to the 2-ethylhexanoic acid solution at room temperature. An exothermic reaction will occur, and the formation of sodium 2-ethylhexanoate, a soap-like substance, may increase the viscosity of the solution. Monitor the pH to ensure complete neutralization (pH ~ 8-9).

-

-

Precipitation:

-

Prepare an aqueous solution of aluminum chloride hexahydrate (e.g., 0.5 M).

-

Slowly add the aluminum chloride solution to the vigorously stirred sodium 2-ethylhexanoate solution via a dropping funnel. The rate of addition is crucial to control the particle size and morphology of the precipitate. A slow addition rate generally favors the formation of more uniform particles.

-

A white, voluminous precipitate of Hydroxyaluminum Bis(2-ethylhexanoate) will form immediately. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete reaction and improve the filterability of the precipitate.

-

-

Purification and Isolation:

-

After the addition is complete, continue stirring for an additional 1-2 hours to age the precipitate, which can improve its crystallinity and handling properties.

-

Allow the precipitate to settle and decant the supernatant.

-

Wash the precipitate several times with deionized water to remove sodium chloride and any unreacted starting materials. The completeness of washing can be monitored by testing the wash water for the absence of chloride ions (e.g., with silver nitrate solution).

-

Subsequently, wash the precipitate with ethanol or acetone to remove water and facilitate drying.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Drying:

Figure 2: Interrelation of Characterization Techniques.

Section 3: Applications - From Immunomodulation to Rheological Control

The unique physicochemical properties of Hydroxyaluminum Bis(2-ethylhexanoate) underpin its utility in diverse fields.

Potential as a Vaccine Adjuvant: An Immunological Perspective

Aluminum-containing compounds are the most widely used adjuvants in human vaccines. [2][3][4][5][6][7]While direct studies on Hydroxyaluminum Bis(2-ethylhexanoate) as a vaccine adjuvant are not extensively reported in publicly available literature, its structural similarity to other aluminum-based adjuvants suggests it could function through similar mechanisms.

Mechanism of Action of Aluminum Adjuvants:

-

Depot Effect: The particulate nature of aluminum adjuvants can create a "depot" at the injection site, leading to a slow release of the antigen and prolonged exposure to the immune system.

-

Enhanced Antigen Uptake: The particulate form is more readily taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, compared to soluble antigens.

-

Inflammasome Activation: Aluminum adjuvants are known to activate the NLRP3 inflammasome within APCs, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18, which are crucial for initiating an adaptive immune response.

-

Induction of a Th2-Biased Immune Response: Aluminum adjuvants typically promote a Th2-type immune response, which is characterized by the production of antibodies.

The hydrophobic nature of the 2-ethylhexanoate ligands in Hydroxyaluminum Bis(2-ethylhexanoate) could potentially enhance its interaction with cell membranes and influence the type of immune response elicited. This makes it an interesting candidate for formulation in oil-in-water emulsions for vaccine delivery. [1][8][9][10][11]

Figure 3: Putative Mechanism of Action as a Vaccine Adjuvant.

Rheology Modifier in Hydrocarbon Systems

Hydroxyaluminum Bis(2-ethylhexanoate) is widely used as a gelling agent or thickener for non-polar organic liquids, such as mineral oils and fuels. [12]

-

Mechanism of Gelation: In a hydrocarbon solvent, the polar aluminum-hydroxyl-carboxylate heads of the molecules associate through hydrogen bonding and coordination interactions, forming a three-dimensional network. The non-polar alkyl chains of the 2-ethylhexanoate ligands extend into the hydrocarbon medium, creating a gel structure that immobilizes the solvent.

-

Viscoelastic Properties: These gels typically exhibit shear-thinning behavior, meaning their viscosity decreases under shear stress. [12]This property is highly desirable in many applications, such as in greases, paints, and fracturing fluids, where the material should be solid-like at rest but flow easily when pumped or spread. [12][13]The strength and viscoelasticity of the gel can be tailored by varying the concentration of the aluminum soap and the addition of activators. [12]

Conclusion: A Compound of Continuing Interest

Hydroxyaluminum Bis(2-ethylhexanoate) is a compound whose versatility stems from a well-defined, yet adaptable, molecular structure. This guide has provided a comprehensive overview of its synthesis, a multi-faceted approach to its characterization, and an exploration of its key applications. The principles and protocols outlined herein are intended to serve as a robust foundation for researchers and professionals seeking to harness the potential of this remarkable material. As research continues, a deeper understanding of the structure-property-function relationships will undoubtedly unlock new and innovative applications for Hydroxyaluminum Bis(2-ethylhexanoate).

References

- 2-Ethylhexanoate Aluminum Drying. (accessed Jan 11, 2026).

-

Thermal decomposition of aluminium hydroxycarboxylates—lactate, citrate and tartrate. [Link] (accessed Jan 11, 2026).

-

Effect of alum co-adjuvantation of oil adjuvant vaccine on emulsion stability and immune responses against haemorhagic septicaemia in mice - PubMed Central. [Link] (accessed Jan 11, 2026).

-

Preparation and characterization of aluminum stearate - SciSpace. [Link] (accessed Jan 11, 2026).

-

Aluminium soap, their nature and gelling properties - Royal Society Publishing. [Link] (accessed Jan 11, 2026).

-

THE STRUCTURE OF ALUMINUM DI- AND TRI-SOAPS - Canadian Science Publishing. [Link] (accessed Jan 11, 2026).

-

Thermal decomposition of aluminum carboxylates based precursor for alumina fibers | Request PDF. [Link] (accessed Jan 11, 2026).

-

Effect of alum co-adjuvantation of oil adjuvant vaccine on emulsion stability and immune responses against haemorhagic septicaem - ResearchGate. [Link] (accessed Jan 11, 2026).

-

The preparation of aluminium soaps by a continuous process. I. Aluminium laurate. [Link] (accessed Jan 11, 2026).

-

Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC - NIH. [Link] (accessed Jan 11, 2026).

-

(PDF) Preparation and characterization of aluminum stearate - ResearchGate. [Link] (accessed Jan 11, 2026).

-

Solid-state 1H and 27Al NMR studies of amorphous aluminum hydroxides - ResearchGate. [Link] (accessed Jan 11, 2026).

-

27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media - MDPI. [Link] (accessed Jan 11, 2026).

-

X-ray powder diffraction data for selected metal soaps - ResearchGate. [Link] (accessed Jan 11, 2026).

-

Type of aluminum-based adjuvant and their content in vaccines licensed... - ResearchGate. [Link] (accessed Jan 11, 2026).

-

Investigation of Thermal Properties of Carboxylates with Various Structures. [Link] (accessed Jan 11, 2026).

-

Synthesis and characterization of aluminum carboxylate gels | Request PDF. [Link] (accessed Jan 11, 2026).

-

Aluminium-27 Solid-State NMR Study of Aluminium Coordination Complexes of Alizarin - Pascal-Man. [Link] (accessed Jan 11, 2026).

-

Synthesis of soluble aluminium carboxylates directly from aluminium hydroxide | Request PDF. [Link] (accessed Jan 11, 2026).

-

Typical ranges of 27 Al chemical shifts for different aluminium sites... - ResearchGate. [Link] (accessed Jan 11, 2026).

-

Manufacture of Oil-in-Water Emulsion Adjuvants | Springer Nature Experiments. [Link] (accessed Jan 11, 2026).

-

Aluminium adjuvants used in vaccines - PMC - PubMed Central. [Link] (accessed Jan 11, 2026).

-

Development of a novel oil-in-water emulsion and evaluation of its potential adjuvant function in a swine influenza vaccine in mice - NIH. [Link] (accessed Jan 11, 2026).

-

Characterization of Some Commercial Soaps By X-Ray Diffraction 1 - NIST Technical Series Publications. [Link] (accessed Jan 11, 2026).

-

Mechanism and Kinetic Parameters of the Thermal Decomposition of Gibbsite Al(OH)3 by Thermogravimetric Analysis. [Link] (accessed Jan 11, 2026).

-

Homogeneous Precipitation of Basic Aluminum Salts as Precursors for Alumina. [Link] (accessed Jan 11, 2026).

-

Formulation and Evaluation of Aluminum Adjuvanted Combination Vaccine with Reduced Freeze Sensitivity - IOSRPHR. [Link] (accessed Jan 11, 2026).

-

Aluminum Adjuvants: Preparation, Application, Dosage, and Formulation with Antigen. [Link] (accessed Jan 11, 2026).

-

FTIR and Raman – Composition and Contamination Analysis - EAG Laboratories. [Link] (accessed Jan 11, 2026).

-

NMR Study of Aluminium Coordination in Clays. [Link] (accessed Jan 11, 2026).

-

Amorphous Phase Characterization Through X-Ray Diffraction Profile Modeling: Implications for. [Link] (accessed Jan 11, 2026).

-

Amorphous Solid Forms: The Use of X-ray Powder Diffraction (XRPD). [Link] (accessed Jan 11, 2026).

-

Aluminium chloride - Wikipedia. [Link] (accessed Jan 11, 2026).

-

hydroxyaluminum(2+) bis(2-ethylhexanoate) - ChemBK. [Link] (accessed Jan 11, 2026).

-

(PDF) ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science - ResearchGate. [Link] (accessed Jan 11, 2026).

-

Synthesis of Aluminium Hydrates by a Precipitation Method and their Use in Coatings for Ceramic Membranes - ResearchGate. [Link] (accessed Jan 11, 2026).

-

Viscoelastic and Deformation Characteristics of Structurally Different Commercial Topical Systems - PubMed. [Link] (accessed Jan 11, 2026).

-

[2107.08477] Crystalline quality in aluminium single crystals, characterized by X-Ray diffraction and Rocking-Curve analysis - arXiv. [Link] (accessed Jan 11, 2026).

-

The interaction of carboxylic acids with aluminium oxides: journeying from a basic understanding of alumina nanoparticles to water treatment for industrial and humanitarian applications - Dalton Transactions (RSC Publishing). [Link] (accessed Jan 11, 2026).

-

Aluminum 2-Ethylhexanoate | AMERICAN ELEMENTS ®. [Link] (accessed Jan 11, 2026).

-

(PDF) Effect of process conditions on the gel viscosity and gel strength of semi-refined carrageenan (SRC) produced from seaweed (Kappaphycus alvarezii) - ResearchGate. [Link] (accessed Jan 11, 2026).

Sources

- 1. Optimising the oil phases of aluminium hydrogel-stabilised emulsions for stable, safe and efficient vaccine adjuvant [journal.hep.com.cn]

- 2. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aluminium adjuvants used in vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of alum co-adjuvantation of oil adjuvant vaccine on emulsion stability and immune responses against haemorhagic septicaemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Manufacture of Oil-in-Water Emulsion Adjuvants | Springer Nature Experiments [experiments.springernature.com]

- 11. Development of a novel oil-in-water emulsion and evaluation of its potential adjuvant function in a swine influenza vaccine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Viscoelastic and Deformation Characteristics of Structurally Different Commercial Topical Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Hydroxyaluminum Bis(2-ethylhexanoate) (CAS 30745-55-2): Properties, Hazards, and Applications

This guide provides an in-depth analysis of Hydroxyaluminum Bis(2-ethylhexanoate), a versatile organometallic compound identified by CAS number 30745-55-2. Primarily aimed at researchers, scientists, and professionals in drug development and material science, this document synthesizes critical information regarding its chemical properties, associated hazards, and key applications, with a focus on providing practical, field-proven insights.

Chemical Identity and Core Properties

Hydroxyaluminum Bis(2-ethylhexanoate) is an aluminum-containing coordination compound.[1] It is also commonly referred to as Aluminum 2-ethylhexanoate, Basic, or Bis(2-ethylhexanoato-κO)hydroxyaluminum.[2][3] The presence of both a hydroxyl group and hydrophobic 2-ethylhexanoate ligands imparts unique characteristics to the molecule, making it soluble in organic solvents while being insoluble in water.[1][4] This amphiphilic nature within a single molecule is central to its functionality in various industrial applications.

The primary synthesis route involves the reaction of aluminum hydroxide with 2-ethylhexanoic acid.[4] This straightforward acid-base reaction provides a reliable method for its production.

Molecular Structure

The structure of Hydroxyaluminum Bis(2-ethylhexanoate) features a central aluminum atom coordinated to a hydroxyl group and two 2-ethylhexanoate ligands.[1] This arrangement is key to its role as a rheological modifier and catalyst.

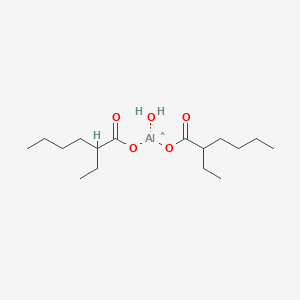

Caption: 2D representation of Hydroxyaluminum Bis(2-ethylhexanoate).

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and effective application.

| Property | Value | Source(s) |

| CAS Number | 30745-55-2 | [5][6][7] |

| Molecular Formula | C₁₆H₃₁AlO₅ | [1][5] |

| Molecular Weight | ~330.40 g/mol | [5][8] |

| Appearance | White to off-white powder/solid | [1][6] |

| Solubility | Insoluble in water; Moderately soluble in hydrocarbon solvents (e.g., benzene, gasoline) | [1][4] |

| Flash Point | >177 °C | [9][10] |

| Stability | Stable under normal temperatures and pressures | [5] |

Hazard Identification and Risk Management

Hydroxyaluminum Bis(2-ethylhexanoate) is classified as a hazardous substance, primarily due to its irritant properties.[9][11] A thorough understanding of these hazards is crucial for establishing safe laboratory and industrial practices.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the pertinent classifications are:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[9][11]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[9][11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[9][11]

Some safety data sheets also classify it under Acute Toxicity (Category 4) for oral, dermal, and inhalation routes (H302, H312, H332).[5]

Toxicological Profile

While comprehensive toxicological data such as LD50/LC50 values are not widely available, the primary irritant effects are well-documented.[7][11] Chronic exposure effects have not been fully investigated.[7] The compound is not listed as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.[7][11]

The irritant nature of the compound is likely due to the reactivity of the aluminum center and the potential for hydrolysis of the carboxylate ligands upon contact with moisture on mucous membranes, which could locally alter pH and interact with biological macromolecules.

Safe Handling and Experimental Protocols

Adherence to stringent safety protocols is non-negotiable when working with this compound. The following sections outline best practices for handling, storage, and a sample experimental workflow.

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is directly linked to the identified hazards:

-

Engineering Controls: Always handle this substance in a chemical fume hood to mitigate inhalation risks.[5] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield to prevent eye contact, which can cause serious irritation.[2][9]

-

Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat or protective clothing are mandatory to prevent skin contact and subsequent irritation.[5][12]

-

Respiratory Protection: If dust generation is unavoidable or in cases of inadequate ventilation, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[11][12]

Storage and Incompatibility

Proper storage is essential for maintaining the compound's stability and preventing hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7] This prevents hydrolysis from atmospheric moisture and degradation.

-

Incompatibilities: Keep away from strong oxidizing agents.[2] Also, avoid heat, flames, sparks, and other ignition sources, as it can be a flammable solid.[2][5]

Experimental Protocol: Rheological Modification of a Hydrocarbon Fluid

This protocol provides a self-validating system to quantify the viscosity-enhancing effects of Hydroxyaluminum Bis(2-ethylhexanoate) in a non-aqueous medium.

Objective: To determine the change in viscosity of a hydrocarbon solvent (e.g., mineral oil) upon the addition of varying concentrations of CAS 30745-55-2.

Methodology:

-

Preparation of Stock Solutions (Justification): A series of concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) are prepared to establish a dose-response curve. This systematic approach ensures the observed effects can be reliably attributed to the compound's concentration.

-

Step 1.1: In a chemical fume hood, accurately weigh the required mass of Hydroxyaluminum Bis(2-ethylhexanoate) for each concentration.

-

Step 1.2: In separate volumetric flasks, add a portion of the hydrocarbon solvent (e.g., mineral oil).

-

Step 1.3: Add the weighed powder and mix using a magnetic stirrer until fully dissolved. Gentle heating may be required to aid dissolution, but temperature should be carefully controlled to avoid solvent evaporation.

-

Step 1.4: Bring the solution to the final volume with the solvent and allow it to return to a controlled room temperature (e.g., 25°C).

-

-

Viscosity Measurement (Justification): A rotational viscometer is used for precise and reproducible measurements. A control sample (pure solvent) is measured to establish a baseline, against which all other samples are compared.

-

Step 2.1: Calibrate the viscometer according to the manufacturer's instructions.

-

Step 2.2: Measure the viscosity of the pure mineral oil. This is your control (0% concentration).

-

Step 2.3: For each prepared concentration, pour the solution into the viscometer's sample cup.

-

Step 2.4: Allow the sample to thermally equilibrate for a set period (e.g., 5 minutes) before measurement.

-

Step 2.5: Record the viscosity at a constant shear rate. Repeat each measurement three times to ensure reproducibility and calculate the average.

-

-

Data Analysis and Validation (Justification): Plotting viscosity versus concentration should yield a clear trend, typically a non-linear increase. The reproducibility of measurements for each sample serves as an internal validation of the technique.

-

Step 3.1: Tabulate the average viscosity for each concentration.

-

Step 3.2: Create a graph plotting viscosity (in cP or Pa·s) on the y-axis against the concentration (% w/v) of Hydroxyaluminum Bis(2-ethylhexanoate) on the x-axis.

-

Caption: Experimental workflow for rheological characterization.

Industrial and Research Applications

The unique properties of Hydroxyaluminum Bis(2-ethylhexanoate) make it a valuable additive in numerous formulations.[6]

-

Coatings and Polymers: It acts as a highly effective drier for alkyd resins, accelerating the oxidative crosslinking process.[6] This enhances the hardness, durability, and drying speed of coatings. It also functions as a catalyst in various polymerization reactions.[1][6]

-

Paints and Inks: It serves as a stabilizer and dispersing agent, improving pigment wetting and preventing sedimentation.[6] This ensures a uniform color and finish in the final product. It is also used as a thickener for printing inks.[13]

-

Lubricants and Sealants: In these applications, it can improve performance by enhancing adhesion, thermal resistance, and mechanical strength.[6]

-

Oil and Gas: Its ability to gel hydrocarbon fluids makes it useful as a viscosity modifier in applications like enhanced oil recovery and pipeline transport of slurries.[4]

Conclusion

Hydroxyaluminum Bis(2-ethylhexanoate) (CAS 30745-55-2) is a multifunctional organometallic compound with significant industrial utility. Its efficacy as a catalyst, rheological modifier, and stabilizer is well-established.[6] However, its classification as a skin, eye, and respiratory irritant necessitates strict adherence to safety protocols. For researchers and developers, a comprehensive understanding of its chemical properties and hazards is the foundation for both safe innovation and effective application.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Aluminum 2-Ethylhexanoate. Retrieved from [Link][7]

-

American Elements. (2022, January 15). Aluminum 2-Ethylhexanoate, Basic Safety Data Sheet. Retrieved from [Link][9]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hydroxyaluminiumbis(2-ethylhexanoate). Retrieved from [Link][12]

-

Watson International Ltd. (2019, July 31). Safety Data Sheet: Aluminum 2-ethylhexanoate. Retrieved from [Link][11]

-

American Elements. (n.d.). Aluminum 2-Ethylhexanoate, Basic. Retrieved from [Link][3]

-

Haz-Map. (n.d.). Hydroxyaluminium bis(2-ethylhexanoate) - Hazardous Agents. Retrieved from [Link]

-

BOSS CHEMICAL. (n.d.). Aluminium 2-ethylhexanoate CAS 30745-55-2. Retrieved from [Link][10]

-

Watson International. (n.d.). Aluminium Octoate CAS 30745-55-2. Retrieved from [Link][13]

Sources

- 1. CAS 30745-55-2: Bis(2-ethylhexanoato-κO)hydroxyaluminum [cymitquimica.com]

- 2. aksci.com [aksci.com]

- 3. americanelements.com [americanelements.com]

- 4. benchchem.com [benchchem.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. leapchem.com [leapchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Aluminum 2-ethylhexanoate, basic | 30745-55-2 | FBA74555 [biosynth.com]

- 9. americanelements.com [americanelements.com]

- 10. Aluminium 2-ethylhexanoate CAS 30745-55-2 - Buy Aluminium 2-ethylhexanoate, 30745-55-2, C16H31AlO5 Product on BOSS CHEMICAL [bosschemical.com]

- 11. watson-int.com [watson-int.com]

- 12. chemos.de [chemos.de]

- 13. watson-int.com [watson-int.com]

"mechanism of action of Hydroxyaluminum Bis(2-ethylhexanoate) in polymers"

An In-Depth Technical Guide to the Mechanism of Action of Hydroxyaluminum Bis(2-ethylhexanoate) in Polymer Systems

Executive Summary

Hydroxyaluminum Bis(2-ethylhexanoate) is a versatile organoaluminum compound that serves multiple critical functions in polymer science.[1] Nominally a coordination complex with the formula Al(OH)(O₂CCH(C₂H₅)(C₄H₉))₂, this substance is not a single homogeneous compound but a composition that exhibits remarkable efficacy as a catalyst, crosslinking agent, thermal stabilizer, and rheology modifier.[2] Its unique molecular structure, featuring a reactive hydroxyl group, a Lewis acidic aluminum center, and two hydrophobic 2-ethylhexanoate ligands, allows it to interact with and modify a wide range of polymer systems, most notably silicones, polyolefins, adhesives, and coatings.[1][3][4] This guide provides a detailed examination of the fundamental mechanisms through which Hydroxyaluminum Bis(2-ethylhexanoate) exerts its effects, supported by experimental protocols for characterization and an outlook on future applications.

Molecular Structure and Core Functional Attributes

Hydroxyaluminum Bis(2-ethylhexanoate) is a white to off-white crystalline solid.[1][5] Its structure is central to its functionality. The molecule possesses a dual nature: the hydroxyl group (-OH) attached to the aluminum atom is reactive and capable of forming strong chemical bonds, while the two long, branched 2-ethylhexanoate ligands are hydrophobic and promote compatibility with nonpolar polymer matrices.[3][4]

The key functional attributes derived from this structure are:

-

Lewis Acidity: The aluminum center can accept electron pairs, allowing it to function as a Lewis acid catalyst in various reactions, particularly condensation and polymerization.[3]

-

Reactive Hydroxyl Group: This group can participate in proton transfer and form hydrogen or covalent bonds with substrates and other polymer functional groups.[3]

-

Hydrophobic Ligands: The ethylhexanoate chains ensure excellent dispersion and compatibility within hydrophobic polymer systems like silicones and polyolefins, preventing phase separation.[3]

Caption: Molecular structure of Hydroxyaluminum Bis(2-ethylhexanoate).

The Catalytic Mechanism in Polymerization

Organoaluminum compounds are widely employed as catalysts and co-catalysts in polymer production.[3][6] Hydroxyaluminum Bis(2-ethylhexanoate) leverages its Lewis acidic nature to catalyze critical polymerization and crosslinking reactions.[3]

Case Study: Silanol Condensation in Silicone Networks

In silicone rubber formulations, particularly Room Temperature Vulcanizing (RTV) systems, the compound significantly accelerates the condensation of silanol (Si-OH) groups to form stable siloxane (Si-O-Si) linkages, which constitute the crosslinked polymer network.[3] This is crucial for applications requiring long-term stability and enhanced mechanical properties like gas retention.[3]

The mechanism proceeds as follows:

-

Coordination: The electron-deficient aluminum center acts as a Lewis acid, coordinating with the oxygen atom of a silanol group on a polymer chain. This polarizes the Si-O bond, making the silicon atom more electrophilic and the hydroxyl proton more acidic.

-

Nucleophilic Attack: A second silanol group then acts as a nucleophile, attacking the activated silicon atom.

-

Proton Transfer & Elimination: The hydroxyl group on the aluminum catalyst can facilitate the necessary proton transfers, leading to the elimination of a water molecule and the formation of a new Si-O-Si bond.[3] The catalyst is then regenerated to participate in further reactions.

Caption: Catalytic cycle for silanol condensation in silicone polymers.

Crosslinking and Adhesion Promotion

In adhesive and sealant formulations, Hydroxyaluminum Bis(2-ethylhexanoate) functions as a highly effective crosslinking and adhesion promoter through a dual-functionality mechanism.[1][3]

-

Interfacial Bonding: The hydroxyl group on the aluminum atom forms strong chemical bonds, such as hydrogen bonds or covalent linkages, with hydroxyl groups present on the surfaces of substrates like glass, metals, and ceramics.[3] This creates a robust chemical bridge between the adhesive/sealant and the substrate, significantly enhancing adhesion.

-

Matrix Entanglement: Simultaneously, the long, hydrophobic 2-ethylhexanoate chains entangle and interact with the polymer chains of the adhesive binder via van der Waals forces.[3] This reinforces the bulk material and improves its cohesive strength and durability.[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hydroxyl aluminium bis(2-ethylhexanoate) - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. CAS 30745-55-2: Bis(2-ethylhexanoato-κO)hydroxyaluminum [cymitquimica.com]

- 5. Bis(2-ethylhexanoato)hydroxyaluminum | CymitQuimica [cymitquimica.com]

- 6. scribd.com [scribd.com]

Solubility of Hydroxyaluminum Bis(2-ethylhexanoate) in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers

Abstract

Hydroxyaluminum Bis(2-ethylhexanoate), an aluminum mono-hydroxy di-soap, is a versatile organometallic compound utilized across diverse industries for its functions as a rheological modifier, catalyst, and stabilizer.[1] Its efficacy in these roles is fundamentally governed by its behavior in non-aqueous media, making a thorough understanding of its solubility in organic solvents a critical prerequisite for formulation development, process optimization, and quality control. This guide provides a comprehensive overview of the theoretical principles underpinning its solubility, synthesizes the available qualitative data, and presents a standardized experimental protocol for its quantitative determination. Acknowledging the current scarcity of standardized public data, this document is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to systematically investigate and leverage the solubility characteristics of this compound.[2]

Introduction to Hydroxyaluminum Bis(2-ethylhexanoate)

Hydroxyaluminum Bis(2-ethylhexanoate) (CAS: 30745-55-2, Formula: C₁₆H₃₁AlO₅) is an aluminum coordination complex derived from 2-ethylhexanoic acid.[3] Structurally, it is classified as an aluminum soap, featuring a central aluminum atom bonded to one hydroxyl group and two 2-ethylhexanoate carboxylate groups. This amphiphilic architecture, combining a polar inorganic core with non-polar organic ligands, is the primary determinant of its solubility and functionality.

It is commercially available as a white to off-white powder and finds application in:

-

Polymer Production: Serves as a catalyst and thermal stabilizer.[1]

-

Coatings and Inks: Used as a thickening and gelling agent.[4]

-

Oil and Gas: Employed to modify the viscosity of hydrocarbon fluids for applications in hydraulic fracturing and enhanced oil recovery.[2]

-

Adhesives and Sealants: Contributes to improved adhesion and durability.[1]

Theoretical Framework of Solubility

The dissolution of Hydroxyaluminum Bis(2-ethylhexanoate) is a complex process governed by intermolecular forces and the potential for molecular aggregation.

The Role of Molecular Structure

The molecule's solubility behavior is best understood by considering its two distinct domains:

-

Non-Polar Domain: The two branched 2-ethylhexanoate chains (C8) are hydrophobic and lipophilic. These long alkyl groups are readily solvated by non-polar organic solvents through van der Waals interactions.[5] The longer and more branched the fatty acid chain, the greater the solubility in non-polar media.[5]

-

Polar Domain: The Al-OH (hydroxyaluminum) core is polar and capable of hydrogen bonding and dipole-dipole interactions. This part of the molecule interacts favorably with polar solvents.

This dual nature predicts that solubility will be highest in solvents that can effectively solvate both the non-polar tails and, to a lesser extent, the polar core.

Solvent-Solute Interactions and Aggregation

The principle of "like dissolves like" is central. Solvents with a polarity profile similar to the solute will be most effective. However, aluminum soaps are known to form complex polymeric or aggregated structures in solution, which can manifest as gels.[6] This aggregation, driven by interactions between the polar cores of adjacent molecules, means that simple dissolution can transition into the formation of a viscous solution or a semi-solid gel, fundamentally altering the fluid's rheology.[2] The presence of "peptizers" or activators, such as small amounts of alcohols, can influence these interactions and enhance dispersion.[6]

The diagram below illustrates the key factors influencing the dissolution process.

Caption: Experimental workflow for isothermal solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of Hydroxyaluminum Bis(2-ethylhexanoate) into several glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is required.

-

Expert Insight: Using multiple replicate vials (n≥3) is crucial for statistical validity. A preliminary rough trial can help estimate the amount of excess solid needed.

-

-

Solvent Addition: Add a precise volume or mass of the chosen organic solvent to each vial. Seal the vials tightly.

-

Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for 1-2 hours for coarse settling. Then, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to create a compact pellet of the excess solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the liquid through a solvent-compatible 0.22 µm syringe filter into a clean, tared vial.

-

Expert Insight: This filtration step is critical to remove any suspended micro-particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate the filter material.

-

-

Quantification: Accurately weigh or pipette an aliquot of the clear, saturated filtrate. Dilute this aliquot with an appropriate solvent to a concentration suitable for the analytical instrument. Analyze the concentration of aluminum (Al) in the diluted sample using a calibrated ICP-OES or AAS instrument.

-

Calculation: Use the measured aluminum concentration to calculate the concentration of Hydroxyaluminum Bis(2-ethylhexanoate) in the original saturated solution, using its molecular weight (330.4 g/mol ) [1]and the mass fraction of aluminum. The final solubility is typically expressed in units of g/100 mL, mg/L, or mol/L.

Conclusion and Future Outlook

Hydroxyaluminum Bis(2-ethylhexanoate) exhibits a complex solubility profile dictated by its amphiphilic structure. While it is highly soluble in non-polar hydrocarbon and aromatic solvents, where it often acts as a gelling agent, its solubility in polar media is limited. The notable absence of standardized quantitative data in the literature underscores the need for systematic investigation. [2]The experimental protocol detailed in this guide provides a reliable framework for researchers to generate this crucial data, enabling more precise formulation design, improved process control, and a deeper understanding of this industrially significant compound.

References

-

Wikipedia. (2023). Hydroxyl aluminium bis(2-ethylhexanoate). Retrieved from [Link]

-

ChemBK. (2024). hydroxyaluminum(2+) bis(2-ethylhexanoate). Retrieved from [Link]

-

American Elements. (n.d.). Aluminum 2-Ethylhexanoate, Basic. Retrieved from [Link]

-

Journal of the Chemical Society A. (1968). Solutions of soaps in organic solvents. RSC Publishing. Retrieved from [Link]

-

Alexander, A. E., & Gray, V. R. (1948). Aluminium soaps, their nature and gelling properties. Royal Society Publishing. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hydroxyaluminiumbis(2-ethylhexanoate). Retrieved from [Link]

-

Metal Soaps Blog. (2025). What is the solubility of metal soaps in organic solvents? Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydroxyl aluminium bis(2-ethylhexanoate) - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

An In-Depth Technical Guide to the Thermal Stability of Hydroxyaluminum Bis(2-ethylhexanoate)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Hydroxyaluminum Bis(2-ethylhexanoate), a versatile organometallic compound with significant industrial applications. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of the thermal behavior of this compound. We will explore the theoretical underpinnings of thermal stability, present detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. The methodologies are grounded in established standards to ensure scientific integrity and reproducibility.

Introduction to Hydroxyaluminum Bis(2-ethylhexanoate)

Hydroxyaluminum Bis(2-ethylhexanoate), a type of aluminum soap, is a coordination complex with the nominal formula Al(OH)(O₂CCH(C₂H₅)(CH₂)₃CH₃)₂.[1] It is a white to off-white powder soluble in many organic solvents.[2][3] The molecular structure, featuring a central aluminum atom bonded to a hydroxyl group and two 2-ethylhexanoate ligands, gives it unique properties that are leveraged in a variety of applications.[2][4]

Key Applications:

-

Thickening and Gelling Agent: It is widely used to increase the viscosity of hydrocarbon-based systems, finding use in greases, inks, and coatings.[1][5][6]

-

Catalyst in Polymerization: Organoaluminum compounds are utilized as catalysts or co-catalysts in the production of polymers.[4]

-

Adhesives and Sealants: Its chemical structure promotes adhesion and cross-linking, enhancing the performance of adhesives and sealants.

-

Precursor for Materials Synthesis: The thermal decomposition of Hydroxyaluminum Bis(2-ethylhexanoate) can yield alumina (Al₂O₃), making it a useful precursor for the synthesis of advanced ceramic materials.[4][7]

-

Pharmaceutical and Cosmetic Formulations: It can be employed in drug delivery systems and as a stabilizing or viscosity-modifying agent in cosmetics.[3]

Given its use in applications that may involve elevated temperatures during processing or in the final product's lifecycle, a thorough understanding of its thermal stability is paramount for predicting its performance, ensuring safety, and optimizing formulation and manufacturing processes.

Theoretical Framework of Thermal Stability

Thermal stability refers to a material's ability to resist chemical and physical changes upon heating. For a compound like Hydroxyaluminum Bis(2-ethylhexanoate), thermal decomposition involves the breaking of chemical bonds, leading to the evolution of volatile products and the formation of a solid residue. The primary analytical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] The resulting data provides information on decomposition temperatures, the kinetics of degradation, and the composition of the material. A typical TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[11] DSC provides complementary information to TGA by revealing the energetic changes associated with the mass loss events observed in TGA.

Experimental Characterization of Thermal Stability

This section details the standardized protocols for evaluating the thermal stability of Hydroxyaluminum Bis(2-ethylhexanoate) using TGA and DSC. The methodologies are based on ASTM standards to ensure accuracy and reproducibility.

Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E1131)

This protocol outlines the procedure for determining the compositional analysis of Hydroxyaluminum Bis(2-ethylhexanoate) by thermogravimetry.[12][13][14][15][16]

3.1.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: Capable of heating to at least 1000°C with a programmable heating rate and gas atmosphere control.

-

Sample Pans: Platinum or alumina crucibles are recommended for high-temperature analysis.

-

Hydroxyaluminum Bis(2-ethylhexanoate) Sample: A representative, finely powdered sample.

-

Purge Gas: High-purity nitrogen (for inert atmosphere) and air or oxygen (for oxidative atmosphere).

3.1.2. Experimental Procedure

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the Hydroxyaluminum Bis(2-ethylhexanoate) sample into a clean, tared TGA pan.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

3.1.3. Visualization of TGA Workflow

Data Interpretation and Discussion

Representative TGA Data

The thermal decomposition of aluminum soaps typically occurs in multiple stages. For Hydroxyaluminum Bis(2-ethylhexanoate), the following decomposition pathway is proposed:

-

Initial Minor Mass Loss (below 200°C): This can be attributed to the loss of adsorbed water or residual solvents.

-

Major Decomposition Stage (approx. 250-500°C): This stage involves the primary decomposition of the organic ligands (2-ethylhexanoate groups). This process is complex and can involve decarboxylation and the formation of various volatile hydrocarbon products.

-

Final Residue: The final residue at high temperatures is expected to be aluminum oxide (Al₂O₃).

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| < 200 | ~1-2% | Loss of adsorbed moisture and/or solvents |

| 250 - 500 | ~60-70% | Decomposition of 2-ethylhexanoate ligands |

| > 500 | - | Formation of stable aluminum oxide (Al₂O₃) residue |

Note: The values in this table are illustrative and based on the expected behavior of aluminum carboxylates.

Representative DSC Data

The DSC thermogram of an aluminum soap like aluminum stearate often shows multiple endothermic peaks corresponding to phase transitions and decomposition events. [17][18]For Hydroxyaluminum Bis(2-ethylhexanoate), we can anticipate:

-

Melting/Softening: An endothermic peak corresponding to the melting or softening of the material. For aluminum stearates, this can occur in the range of 120-160°C. [17]* Decomposition: Broad endothermic peaks in the range of 250-500°C, corresponding to the energy absorbed during the decomposition processes observed in the TGA.

| Thermal Event | Approximate Temperature (°C) | Enthalpy Change (ΔH) |

| Melting/Softening | 120 - 160 | Endothermic |

| Onset of Decomposition | ~250 | Endothermic |

| Peak Decomposition | 300 - 450 | Endothermic |

Note: The values in this table are illustrative and based on data for similar aluminum soaps.

Proposed Thermal Decomposition Pathway

The thermal decomposition of Hydroxyaluminum Bis(2-ethylhexanoate) likely proceeds through the loss of the organic ligands, leading to the formation of aluminum oxide. The hydroxyl group may also be lost as water at elevated temperatures.

Sources

- 1. Hydroxyl aluminium bis(2-ethylhexanoate) - Wikipedia [en.wikipedia.org]

- 2. CAS 30745-55-2: Bis(2-ethylhexanoato-κO)hydroxyaluminum [cymitquimica.com]

- 3. ALUMINUM MONOSTEARATE | 7047-84-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. ALUMINUM OCTOATE | 3002-63-9 [chemicalbook.com]

- 6. Cas 3002-63-9,ALUMINUM OCTOATE | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. photos.labwrench.com [photos.labwrench.com]

- 9. img.antpedia.com [img.antpedia.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. store.astm.org [store.astm.org]

- 12. kalite.com [kalite.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. img.antpedia.com [img.antpedia.com]

- 15. infinitalab.com [infinitalab.com]

- 16. contitesting.com [contitesting.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Toxicological Guide to Hydroxyaluminum Bis(2-ethylhexanoate) for Scientific Professionals

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive toxicological profile of Hydroxyaluminum Bis(2-ethylhexanoate) (CAS No. 30745-55-2), a substance utilized across various industries as a thickening agent, catalyst, and stabilizer.[1][2][3] Given the limited availability of direct toxicological data for the parent compound, this guide employs a scientifically robust read-across approach, grounded in the substance's likely metabolic fate. This assessment is critical for researchers, scientists, and drug development professionals engaged in hazard identification and risk assessment.

Executive Summary: A Bifurcated Assessment

The toxicological assessment of Hydroxyaluminum Bis(2-ethylhexanoate) is twofold. Direct experimental data is available for local effects such as skin and eye irritation. However, for systemic endpoints, a comprehensive evaluation necessitates a read-across approach based on its anticipated hydrolysis products: Aluminum Hydroxide and 2-Ethylhexanoic Acid (2-EHA).

-

Direct Toxicity Profile : The parent compound is classified as a serious eye irritant and may cause respiratory irritation.[2][4] Conflicting data exists for skin irritation, with Safety Data Sheets (SDS) indicating irritation, while a specific OECD-guideline study found no irritation.

-

Read-Across Profile : The primary systemic concerns are driven by the 2-EHA moiety. 2-EHA is a known reproductive and developmental toxicant in animal models.[5][6][7] Furthermore, related compounds containing the 2-ethylhexyl group, such as Di(2-ethylhexyl)phthalate (DEHP), have demonstrated carcinogenic potential in rodents.[8][9] The aluminum moiety is expected to have low systemic toxicity.

This guide will first detail the available direct toxicological data for the parent compound and then elaborate on the toxicological profile derived from its hydrolysis products, providing a weight-of-evidence-based assessment of its potential hazards.

Physicochemical Identity and Toxicokinetics

Hydroxyaluminum Bis(2-ethylhexanoate) is an aluminum coordination complex.[1] Its structure and use in aqueous or biological environments are central to understanding its toxicological potential.

Toxicokinetic Rationale for Read-Across: Organometallic compounds like aluminum alkoxides are known to undergo rapid hydrolysis in the presence of water, dissociating into their constituent metal hydroxide and corresponding organic acid/alcohol. Therefore, it is scientifically justified to assume that upon contact with biological fluids (e.g., in the gastrointestinal tract or lungs), Hydroxyaluminum Bis(2-ethylhexanoate) will hydrolyze as depicted below. This dissociation is the cornerstone of the toxicological assessment for systemic effects.

Caption: Anticipated hydrolysis pathway of Hydroxyaluminum Bis(2-ethylhexanoate).

Toxicological Profile of Hydroxyaluminum Bis(2-ethylhexanoate) (Parent Compound)

This section details the toxicological endpoints for which direct data on the parent compound are available.

Acute Toxicity

The substance is generally not classified as acutely toxic based on available SDS information.[2] However, specific quantitative data, such as an oral LD50, are not available in the public domain.

Skin Corrosion and Irritation

There is conflicting evidence for this endpoint.

-

Classification : Multiple safety data sheets classify the substance as causing skin irritation (H315).[1]

-

Experimental Data : A study conducted according to OECD Guideline 404 (Acute Dermal Irritation/Corrosion) on New Zealand White rabbits showed no evidence of irritation or corrosion after a 4-hour, semi-occlusive application. The resulting skin irritation score was "0.00" for all tested animals.

Given the robust nature of the OECD guideline study, the classification as a skin irritant may be overly cautious, potentially arising from data on analogous substances or older, non-guideline studies. For a conservative risk assessment, however, the potential for mild irritation should be considered.

Serious Eye Damage and Eye Irritation

The substance is consistently classified as causing serious eye irritation (H319).[1][2]

-

Symptoms : Expected effects upon eye contact include redness, pain, and potential for severe eye damage.[2]

-

Experimental Protocol : The standard method for this assessment is the OECD Guideline 405 (Acute Eye Irritation/Corrosion), commonly known as the Draize test, which evaluates effects on the cornea, iris, and conjunctiva in rabbits.[10][11] While the classification is known, specific scoring data for Hydroxyaluminum Bis(2-ethylhexanoate) were not publicly available. The persistence and severity of the observed lesions determine the final classification.[12][13]

Respiratory Irritation

The substance is noted to potentially cause respiratory irritation (H335).[4] This is a common finding for powdered or dusty materials, which can cause mechanical irritation to the respiratory tract upon inhalation.

Toxicological Profile Based on Read-Across from Hydrolysis Products

The assessment of systemic toxicity relies on the data available for aluminum hydroxide and, more critically, 2-ethylhexanoic acid (2-EHA).

Toxicity Profile of the Aluminum Moiety

Upon hydrolysis, the aluminum component is expected to form aluminum hydroxide. The systemic toxicity of aluminum compounds is generally low due to poor absorption from the gastrointestinal tract.[14] Inhaled aluminum can remain in the body for years.[15] While high-level exposure to aluminum has been associated with neurotoxicity and bone effects, the contribution from this specific compound under normal handling conditions is expected to be low.[14][16]

Toxicity Profile of 2-Ethylhexanoic Acid (2-EHA)

2-EHA is the primary driver of systemic toxicity for the parent compound. It is readily absorbed orally.[17]

2-EHA has tested negative for mutagenicity in in-vitro assays and is not considered a mutagen.[18]

This is the most significant area of concern for 2-EHA. Multiple animal studies have demonstrated that 2-EHA is a reproductive and developmental toxicant.

-

Developmental Toxicity : 2-EHA is teratogenic in rats.[7] Studies have shown it causes skeletal malformations (including clubfoot and absence of fibula) and variations at doses that are not maternally toxic.[7][17] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats has been established at 100 mg/kg/day.[19] In rabbits, maternal toxicity was observed at lower doses than developmental toxicity.[19][20]

-

Reproductive Toxicity : Studies in Wistar rats exposed to 2-EHA in drinking water showed a dose-dependent decrease in fertility, increased time to mating, and reduced litter size at higher doses.[6][21] Effects on sperm quality were also noted.[21]

Table 1: Summary of Developmental Toxicity Data for 2-Ethylhexanoic Acid

| Species | Exposure Route | Dosing Period | Key Findings | NOAEL (Developmental) | NOAEL (Maternal) | Reference |

|---|---|---|---|---|---|---|

| Rat (Fischer 344) | Oral (Gavage) | GD 6-15 | Skeletal ossification reduction at 250 mg/kg/day. No malformations. | 100 mg/kg/day | 250 mg/kg/day | [19][20] |

| Rat (Wistar) | Oral (Drinking Water) | GD 6-19 | Skeletal malformations (clubfoot, etc.) at ≥100 mg/kg/day. | <100 mg/kg/day | 300 mg/kg/day | [7][17] |

| Rabbit (NZW) | Oral (Gavage) | GD 6-18 | No developmental toxicity observed. | ≥250 mg/kg/day | 25 mg/kg/day | [19][20] |

GD = Gestation Day

Direct carcinogenicity data for Hydroxyaluminum Bis(2-ethylhexanoate) or 2-EHA are not available. However, the carcinogenicity of the structurally related plasticizer, Di(2-ethylhexyl)phthalate (DEHP), which also metabolizes to produce 2-ethylhexanol and subsequently 2-EHA, has been extensively studied.

-

NTP Bioassay of DEHP : The National Toxicology Program (NTP) conducted a 2-year feed bioassay.[9][22] The results provided clear evidence of carcinogenic activity in both rats and mice.[8][23]

-

Rats : Increased incidences of hepatocellular adenoma or carcinoma (combined) and pancreatic acinar adenoma or carcinoma (combined).[8]

-

Mice : Increased incidences of hepatocellular neoplasms.

-

-

Implication for Read-Across : The carcinogenicity of DEHP raises a concern for compounds containing the 2-ethylhexyl moiety. While the mechanism (often linked to peroxisome proliferation, which has debatable relevance to humans) is complex, the positive rodent data for a related compound warrants a cautious approach.[5]

Caption: Relationship between parent compound, analogue, metabolite, and key toxicities.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of toxicological data is contingent upon the adherence to validated and standardized protocols. The following outlines the principles of key OECD guidelines relevant to this assessment.

OECD 404: Acute Dermal Irritation/Corrosion

This protocol ensures a self-validating system for assessing skin effects.

-

Animal Model : Healthy, young adult albino rabbits are used.

-

Application : 0.5 g or 0.5 mL of the test substance is applied to a small (~6 cm²) area of shaved skin.

-

Exposure : The area is covered with a gauze patch and semi-occlusive dressing for 4 hours.

-

Observation : After patch removal, skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours.

-

Endpoint : The mean scores for each animal are calculated. Classification is based on the mean scores across all animals. A mean score of ≥ 2.3 but < 4.0 for either erythema or edema would typically lead to classification as an irritant.

OECD 406: Skin Sensitization (Guinea Pig Maximization Test)

The GPMT is a highly sensitive method for identifying substances that can cause allergic contact dermatitis.[24]

-

Animal Model : Young, healthy albino guinea pigs.

-

Induction Phase :

-

Day 0 : Intradermal injections of the test substance, Freund's Complete Adjuvant (FCA), and the substance mixed with FCA are made in the scapular region to maximize the immune response.

-

Day 7 : A topical application of the test substance is applied to the same area and covered for 48 hours.

-

-

Challenge Phase :

-

Day 21 : A non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals.

-

-

Observation : Challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

Endpoint : A substance is considered a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group. An incidence of ≥30% is typically considered a positive result.[25][26][27][28]

OECD 421: Reproduction/Developmental Toxicity Screening Test

This test provides initial information on potential effects on reproductive function and prenatal/postnatal development.

-

Animal Model : Typically rats.

-

Dosing : The substance is administered daily to males for at least 4 weeks (including 2 weeks prior to mating) and to females for 2 weeks prior to mating, during mating, gestation, and lactation. At least three dose levels are used.

-

Observations :

-

Parental Animals : Clinical signs, body weight, food consumption, mating performance, fertility, and gestation length are recorded. Organs are examined post-mortem.

-

Offspring : Litter size, viability, sex ratio, and body weights are recorded. Pups are examined for any abnormalities.

-

-

Endpoint : The study identifies a NOAEL for parental systemic toxicity and for reproductive/developmental effects.

Conclusion and Scientific Insights

The toxicological profile of Hydroxyaluminum Bis(2-ethylhexanoate) is complex, necessitating a dual approach of direct data assessment and read-across.

-

Local Effects : The compound should be handled as a serious eye irritant and a potential respiratory irritant. The evidence for skin irritation is contradictory, but caution is warranted.

-

Systemic Effects : The primary concern for systemic toxicity stems from the hydrolysis product, 2-ethylhexanoic acid. The robust evidence for developmental and reproductive toxicity of 2-EHA in rodents means that Hydroxyaluminum Bis(2-ethylhexanoate) must be considered a potential reproductive and developmental hazard.

-

Carcinogenicity : While no direct data exists, the positive carcinogenicity findings for the related compound DEHP in rodents introduce a potential carcinogenicity concern that cannot be dismissed without further investigation.

Causality and Experimental Choices : The choice to rely on a read-across methodology is driven by the predictable chemistry of the substance in a biological system and the lack of comprehensive data on the parent molecule. The use of standardized OECD test guidelines for the source substances (2-EHA and DEHP) provides confidence in the quality and reliability of the data used for this assessment. Professionals developing or handling products containing this substance must account for both the local irritant properties of the parent compound and the significant systemic hazards associated with its 2-ethylhexanoic acid metabolite.

References

-

2-ETHYLHEXANOIC ACID. (n.d.). OEHHA. Retrieved from [Link]

- Hendrickx, A. G., Peterson, P. E., Tyl, R. W., Fisher, L. C., Fosnight, L. J., Kubena, M. F., Vrabanic, M. A., & Katz, G. V. (1993). Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits. Fundamental and Applied Toxicology, 20(2), 199–209.

- Pennanen, S., Tuovinen, K., Huuskonen, H., & Komulainen, H. (1993). Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats. Fundamental and Applied Toxicology, 21(2), 204–212.

- Pennanen, S., Tuovinen, K., Huuskonen, H., & Komulainen, H. (1992). The developmental toxicity of 2-ethylhexanoic acid in Wistar rats. Fundamental and Applied Toxicology, 19(4), 505–511.

- Effects of 2-Ethylhexanoic Acid on Reproduction and Postnatal Development in Wistar Rats. (1993). Fundamental and Applied Toxicology, 21(2), 204-212.

- Hendrickx, A. G., et al. (1993). Assessment of the Developmental Toxicity of 2-Ethylhexanoic Acid in Rats and Rabbits. Toxicological Sciences, 20(2), 199-209.

- Hexanoic acid, 2-ethyl-: Human health tier II assessment. (2013).

- How Much? 2-Ethylhexanoic Acid Limits. (2014). Anderson's Process Solutions.

- National Toxicology Program. (2015). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®)

- Toxicology and carcinogenesis studies of di(2-ethylhexyl) phthalate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats. (2015).

- National Toxicology Program. (1982). Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies). NTP TR 217.

- NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2‐ethylhexyl) Phthalate (CASRN 117-81-7). (n.d.).

- TR-217: Di(2-ethylhexyl)phthalate (CASRN 117-81-7) in F344 Rats and B6C3F1Mice (Feed Studies). (1982).

- Skin Sensitisation Study of HRI-82 in Hartley Guinea Pigs. (n.d.).

-

Hydroxyl aluminium bis(2-ethylhexanoate). (n.d.). In Wikipedia. Retrieved from [Link]

-

Guinea pig maximisation test. (n.d.). In Wikipedia. Retrieved from [Link]

- Crépeaux, G., et al. (2017). Critical analysis of reference studies on the toxicokinetics of aluminum-based adjuvants. Journal of Inorganic Biochemistry, 166, 87-92.

- ISO Maximization Sensitization Study - Extract. (n.d.). Modern Plastics.

-

Draize test. (n.d.). In Wikipedia. Retrieved from [Link]

- Eye Irrit

- Bis(2-ethylhexanoato-κO)hydroxyaluminum. (n.d.). CymitQuimica.

- Bis(2-ethylhexanoato)hydroxyaluminum. (n.d.). Santa Cruz Biotechnology.

- Robust Summaries & Test Plan: Aluminum Alkoxides C

- FINAL REPORT Skin Sensitization Test in Guinea Pigs (Guinea Pig Maximization Test) of TAGLUS ALIGNER AND RETAINER. (2019).

- Skin Sensitization Test (Guinea Pig Maximization Test) of Taglus PU Flex Thermoforming Foils in Guinea Pigs as per ISO 10993-10:2021. (2022).

- Prieto, P., et al. (2009). Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats. Regulatory Toxicology and Pharmacology, 53(1), 74-78.

- HYDROXYALUMINUM BIS(2-ETHYLHEXANOATE). (n.d.).

- Luechtefeld, T., et al. (2016).

- Priest, N. D. (2004). Aluminum toxicokinetics. Journal of Environmental Monitoring, 6(5), 375–385.

- Adriaens, E., et al. (2014). Retrospective analysis of the Draize test for serious eye damage/ eye irritation: importance of understanding the in vivo endpoi. Archives of Toxicology, 88(3), 701-723.

- Zschiesche, W., et al. (2021). Toxicity and biokinetics following pulmonary exposure to aluminium (aluminum): A review. Toxicology Letters, 348, 43-57.

- Repeated Dose Toxicity. (2016). ChemSafetyPro.COM.

- Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD). (2016). Archives of Toxicology, 90(11), 2695-2719.

- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, octanoic acid, CAS Registry Number 124-07-2. Food and Chemical Toxicology, 138, 111271.

- Krewski, D., et al. (2007). Aluminium Toxicokinetics: An Updated MiniReview. Pharmacology & Toxicology, 90(1), 1-12.

- Bis(2-Ethylhexanoato)hydroxyaluminum. (n.d.). AK Scientific, Inc.

- Determining NOEL/NOAEL in Repeated-dose Toxicity Studies, When the Low Dose Group Shows Significant Difference in Quantitative Data. (2011).

- USEPA acute oral toxicity categories based on LD50 values and... (n.d.).

- Bis(2-ethylhexanoato)hydroxyaluminum. (n.d.). CymitQuimica.

- Hydroxyaluminium bis(2-ethylhexano

- Bis(2-ethylhexano

- hydroxyaluminum(2+)

Sources

- 1. Hydroxyl aluminium bis(2-ethylhexanoate) - Wikipedia [en.wikipedia.org]

- 2. aksci.com [aksci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. images.prod-techstreet.com [images.prod-techstreet.com]

- 6. Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Draize test - Wikipedia [en.wikipedia.org]

- 11. peta.org [peta.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aluminum toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicity and biokinetics following pulmonary exposure to aluminium (aluminum): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 19. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. Toxicology and carcinogenesis studies of di(2-ethylhexyl) phthalate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. modernplastics.com [modernplastics.com]

- 27. taglus.com [taglus.com]

- 28. taglus.com [taglus.com]

"environmental impact of Hydroxyaluminum Bis(2-ethylhexanoate)"

An In-depth Technical Guide to the Environmental Impact of Hydroxyaluminum Bis(2-ethylhexanoate)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyaluminum bis(2-ethylhexanoate) is a versatile organoaluminum compound utilized across various industrial and pharmaceutical applications, from polymer synthesis to drug formulation.[1] Despite its widespread use, direct empirical data on its environmental fate and ecotoxicity are notably scarce in public literature.[2] This guide provides a comprehensive assessment of its potential environmental impact, structured around a scientifically robust inferential approach. By examining the environmental behavior of its predicted hydrolysis products—aluminum species and 2-ethylhexanoic acid (2-EHA)—we construct a detailed profile of its likely ecotoxicological footprint. This document synthesizes existing data on these components, outlines methodologies for direct assessment, and offers a framework for a comprehensive risk evaluation, thereby addressing a critical knowledge gap for researchers and developers working with this compound.

Introduction and Core Scientific Challenge